molecular formula C8H9NO2 B12055684 2-(4-aminophenyl)acetic acid CAS No. 1173022-36-0

2-(4-aminophenyl)acetic acid

Cat. No.: B12055684
CAS No.: 1173022-36-0
M. Wt: 152.15 g/mol
InChI Key: CSEWAUGPAQPMDC-VJJZLTLGSA-N
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Description

2-(4-aminophenyl)acetic acid is a chemical compound known for its role as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1. It is also referred to as 4-aminobenzeneacetic acid and has the molecular formula H₂NC₆H₄CH₂CO₂H .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-aminophenyl)acetic acid involves the reduction of 4-nitrophenylacetic acid. The process typically includes the following steps :

    Reactants: 4-nitrophenylacetic acid, water, acetic acid, and iron powder.

    Reaction Conditions: The mixture is stirred and heated to 90-95°C, followed by the gradual addition of iron powder. The reaction is then refluxed for 2 hours.

    Neutralization: The reaction mixture is cooled to 40-50°C and neutralized with sodium carbonate to a pH of 9.

    Filtration and Precipitation: The filtrate is neutralized with acetic acid to a pH of 4, resulting in the precipitation of this compound with a yield of 95%.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminophenyl)acetic acid undergoes various chemical reactions, including:

    Condensation: It can react with phthalic anhydride to form (dioxoisoindolin-2-yl)phenylacetic acid.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

    Condensation: Phthalic anhydride, typically under reflux conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as iron powder or catalytic hydrogenation.

Major Products

    Condensation Product: (dioxoisoindolin-2-yl)phenylacetic acid.

    Oxidation Products: Various oxidized derivatives depending on the conditions.

    Reduction Products: Reduced forms of the amino group.

Scientific Research Applications

2-(4-aminophenyl)acetic acid has a wide range of applications in scientific research :

    Chemistry: Used as a building block in organic synthesis and peptide synthesis.

    Biology: Acts as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1, making it useful in studying peptide transport mechanisms.

    Industry: Employed in the synthesis of various chemical intermediates and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-aminophenyl)acetic acid involves its interaction with the epithelial peptide transporter PepT1 . By inhibiting this transporter, it affects the uptake of peptides in epithelial cells. This interaction is crucial for studying peptide transport and developing inhibitors for therapeutic purposes.

Comparison with Similar Compounds

2-(4-aminophenyl)acetic acid can be compared with other similar compounds, such as :

  • 4-aminobenzoic acid
  • 4-(aminomethyl)benzoic acid
  • 3-(4-aminophenyl)propionic acid
  • 4-(4-aminophenyl)butyric acid

Uniqueness

What sets this compound apart is its specific interaction with the epithelial peptide transporter PepT1, which is not commonly observed in other similar compounds. This unique property makes it valuable for research in peptide transport and related fields.

Properties

CAS No.

1173022-36-0

Molecular Formula

C8H9NO2

Molecular Weight

152.15 g/mol

IUPAC Name

2-(4-aminophenyl)acetic acid

InChI

InChI=1S/C8H9NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11)/i8+1

InChI Key

CSEWAUGPAQPMDC-VJJZLTLGSA-N

Isomeric SMILES

C1=CC(=CC=C1C[13C](=O)O)N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)N

Origin of Product

United States

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